molecular formula C14H19ClO9 B14025703 2,3,4,6-tetra-O-acetyl-|A-D-chloroglucose

2,3,4,6-tetra-O-acetyl-|A-D-chloroglucose

Cat. No.: B14025703
M. Wt: 366.75 g/mol
InChI Key: BYWPSIUIJNAJDV-HPCHECBXSA-N
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Description

2,3,4,6-TETRA-O-ACETYL-BETA-L-GLUCOPYRANOSYL CHLORIDE is a chemical compound that belongs to the class of glycosyl chlorides. It is commonly used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives. This compound is characterized by the presence of four acetyl groups attached to the glucose molecule, which enhances its reactivity and stability.

Properties

Molecular Formula

C14H19ClO9

Molecular Weight

366.75 g/mol

IUPAC Name

[(2S,3S,4R,5S,6R)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate

InChI

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m0/s1

InChI Key

BYWPSIUIJNAJDV-HPCHECBXSA-N

Isomeric SMILES

CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-TETRA-O-ACETYL-BETA-L-GLUCOPYRANOSYL CHLORIDE typically involves the acetylation of glucose followed by the introduction of a chloride group. One common method involves the reaction of glucose with acetic anhydride in the presence of a catalyst such as pyridine to form the tetra-acetylated glucose. This intermediate is then treated with thionyl chloride to introduce the chloride group, resulting in the formation of 2,3,4,6-TETRA-O-ACETYL-BETA-L-GLUCOPYRANOSYL CHLORIDE .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-TETRA-O-ACETYL-BETA-L-GLUCOPYRANOSYL CHLORIDE undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted with various nucleophiles, such as alcohols, amines, and thiols, to form glycosidic bonds.

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alcohols, amines, and thiols, often in the presence of a base such as triethylamine.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the acetyl groups.

Major Products Formed

    Glycosides: Formed through substitution reactions with alcohols.

    Amino Glycosides: Formed through substitution reactions with amines.

    Thioglycosides: Formed through substitution reactions with thiols.

Scientific Research Applications

2,3,4,6-TETRA-O-ACETYL-BETA-L-GLUCOPYRANOSYL CHLORIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,6-TETRA-O-ACETYL-BETA-L-GLUCOPYRANOSYL CHLORIDE primarily involves its reactivity as a glycosyl donor. The chloride group acts as a leaving group, allowing the formation of glycosidic bonds with various nucleophiles. This reactivity is enhanced by the presence of the acetyl groups, which stabilize the intermediate species formed during the reaction. The compound can target specific molecular pathways depending on the nature of the nucleophile and the resulting glycoside .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6-TETRA-O-ACETYL-BETA-L-GLUCOPYRANOSYL CHLORIDE is unique due to its specific combination of acetyl and chloride groups, which confer distinct reactivity and stability. This makes it particularly useful in the synthesis of glycosides and other carbohydrate derivatives, where precise control over the reaction conditions and products is required.

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